4-Cyclopentyl-6-methylpyridazin-3-amine
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Overview
Description
4-Cyclopentyl-6-methylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-6-methylpyridazin-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines can yield 6-aryl-pyridazin-3-amines . This reaction offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyl-6-methylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like peracetic acid and hydrogen peroxide.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Peracetic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridazinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Cyclopentyl-6-methylpyridazin-3-amine has several scientific research applications:
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Industry: Pyridazine-based compounds are used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-6-methylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. Pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a keto functionality at the 3-position.
6-Aryl-3(2H)-pyridazinone: Substituted at position 5, known for inhibiting calcium ion influx.
Uniqueness
4-Cyclopentyl-6-methylpyridazin-3-amine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other pyridazine derivatives. Its cyclopentyl and methyl groups can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
912331-92-1 |
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Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
4-cyclopentyl-6-methylpyridazin-3-amine |
InChI |
InChI=1S/C10H15N3/c1-7-6-9(10(11)13-12-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,11,13) |
InChI Key |
FIWMZRLWMYBHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=N1)N)C2CCCC2 |
Origin of Product |
United States |
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